molecular formula C20H18FN3O2 B4558033 N-(4-cyanophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(4-cyanophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No.: B4558033
M. Wt: 351.4 g/mol
InChI Key: LBPXUIVZGGYQGY-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.13830499 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Imaging

Fluorinated derivatives of WAY 100635, including compounds similar to "N-(4-cyanophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide," have been synthesized for use as radioligands. These compounds were radiolabeled with fluorine-18 for positron emission tomography (PET) imaging, specifically targeting serotonin 1A (5-HT1A) receptors. The research aimed to develop radioligands with favorable pharmacokinetic properties for imaging brain serotonin receptors, which are crucial in studying psychiatric and neurological disorders (Lang et al., 1999).

Antimicrobial Applications

Compounds structurally related to "this compound" have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of analogs were synthesized and assessed for their ability to inhibit the GyrB ATPase activity of Mycobacterium smegmatis, a surrogate for studying tuberculosis drug action. These studies are crucial for developing new therapeutic agents against tuberculosis, a significant global health challenge (Jeankumar et al., 2013).

Advanced Polymeric Materials

Research has also focused on the development of polymeric materials utilizing derivatives similar to "this compound." These studies involve synthesizing novel polyamides with potential applications in high-performance materials due to their excellent thermal stability and solubility properties. Such materials are of interest for various industrial applications, including electronics and aerospace, where durable and resilient materials are required (Yu et al., 2009).

Neuroimaging and Psychiatric Research

Another area of application includes the development of PET imaging agents for studying the distribution of serotonin 1A receptors in humans. Compounds structurally related to "this compound" have been used to compare the efficacy of different radioligands in quantifying receptor densities, which is vital for understanding the neurobiological basis of psychiatric disorders and their treatment (Choi et al., 2015).

Properties

IUPAC Name

N-(4-cyanophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-18-4-2-1-3-17(18)20(26)24-11-9-15(10-12-24)19(25)23-16-7-5-14(13-22)6-8-16/h1-8,15H,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPXUIVZGGYQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.